molecular formula C12H11NOS B1307460 4-(2,4-Dimethylphenyl)thiazole-2-carbaldehyde CAS No. 383143-90-6

4-(2,4-Dimethylphenyl)thiazole-2-carbaldehyde

Cat. No.: B1307460
CAS No.: 383143-90-6
M. Wt: 217.29 g/mol
InChI Key: JRCMCNLZDWPZTJ-UHFFFAOYSA-N
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Description

4-(2,4-Dimethylphenyl)thiazole-2-carbaldehyde is a chemical compound with the molecular formula C12H11NOS and a molecular weight of 217.29. It features a thiazole ring substituted with a 2,4-dimethylphenyl group and an aldehyde functional group at the 2-position. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

The synthesis of 4-(2,4-Dimethylphenyl)thiazole-2-carbaldehyde typically involves the reaction of 2,4-dimethylphenyl isothiocyanate with α-haloketones under basic conditions. The reaction proceeds through the formation of an intermediate thioamide, which cyclizes to form the thiazole ring. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalyst to maximize yield and purity .

Chemical Reactions Analysis

4-(2,4-Dimethylphenyl)thiazole-2-carbaldehyde undergoes various chemical reactions, including:

Scientific Research Applications

4-(2,4-Dimethylphenyl)thiazole-2-carbaldehyde has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.

    Biology: Thiazole derivatives are known for their antimicrobial, antifungal, and anticancer activities. This compound may be used in the development of new therapeutic agents.

    Medicine: It can be explored for its potential pharmacological properties, including enzyme inhibition and receptor modulation.

    Industry: Thiazole derivatives are used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-(2,4-Dimethylphenyl)thiazole-2-carbaldehyde involves its interaction with biological targets such as enzymes and receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition or activation of enzymatic activity. The aldehyde group can form covalent bonds with nucleophilic residues, further modulating the biological activity of the compound .

Comparison with Similar Compounds

4-(2,4-Dimethylphenyl)thiazole-2-carbaldehyde can be compared with other thiazole derivatives such as:

Properties

IUPAC Name

4-(2,4-dimethylphenyl)-1,3-thiazole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NOS/c1-8-3-4-10(9(2)5-8)11-7-15-12(6-14)13-11/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRCMCNLZDWPZTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CSC(=N2)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40393968
Record name 4-(2,4-Dimethylphenyl)-1,3-thiazole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40393968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

383143-90-6
Record name 4-(2,4-Dimethylphenyl)-1,3-thiazole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40393968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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